molecular formula C22H21N5O2 B2982590 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 895021-78-0

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2982590
CAS RN: 895021-78-0
M. Wt: 387.443
InChI Key: XRWKMKRUCRDLRI-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . It has a molecular formula of C22H21N5O2 and a molecular weight of 387.

Scientific Research Applications

Drug Discovery and Development

Pyrazolopyrimidines are known for their potential as therapeutic agents. They can serve as kinase inhibitors and have been explored for their anti-cancer properties . The specific structure of the compound resembles the nitrogenous bases found in DNA and RNA, which makes it a candidate for designing drugs that can interact with biological macromolecules.

Biological Activity Profiling

Due to the structural similarity with DNA bases, compounds like 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide can be used to study biological activity . They can provide insights into the interaction with various receptors in the body, aiding in the understanding of disease mechanisms and the development of new treatments .

Chemical Synthesis and Modification

This compound can be used as a building block in chemical synthesis . Its pyrimidine ring can undergo various modifications, including chalcogenation, to produce sulfenylation and selenylation derivatives. These derivatives can then be used to synthesize other complex molecules with potential biological activities .

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-7-9-17(10-8-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-6-4-5-15(2)16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKMKRUCRDLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

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